1-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Lipophilicity ADME Permeability

1-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 1203661-52-2) is a heterocyclic small molecule with a tetrahydroindazole core bearing a primary amine at the 4-position and a 4-(trifluoromethyl)phenyl substituent at the N1-position. It belongs to the broader class of amino-tetrahydroindazoles, a scaffold recognized for its utility in medicinal chemistry programs targeting kinases, sigma receptors, and dihydroorotate dehydrogenase (DHODH).

Molecular Formula C14H14F3N3
Molecular Weight 281.28 g/mol
Cat. No. B11843531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Molecular FormulaC14H14F3N3
Molecular Weight281.28 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)C(F)(F)F)N
InChIInChI=1S/C14H14F3N3/c15-14(16,17)9-4-6-10(7-5-9)20-13-3-1-2-12(18)11(13)8-19-20/h4-8,12H,1-3,18H2
InChIKeyFHSZQPWTVCJEHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine: Structural Identity and Scaffold Context for Procurement Decisions


1-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 1203661-52-2) is a heterocyclic small molecule with a tetrahydroindazole core bearing a primary amine at the 4-position and a 4-(trifluoromethyl)phenyl substituent at the N1-position [1]. It belongs to the broader class of amino-tetrahydroindazoles, a scaffold recognized for its utility in medicinal chemistry programs targeting kinases, sigma receptors, and dihydroorotate dehydrogenase (DHODH) [2]. Its computed physicochemical properties—including an XLogP3 of 2.5, a topological polar surface area (TPSA) of 43.8 Ų, and five H-bond acceptor sites—differentiate it from close analogs and define its suitability for specific research applications [1].

Why 1-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine Cannot Be Interchanged with In-Class Analogs


Within the 1-aryl-4-amino-tetrahydroindazole series, even seemingly minor substituent variations produce substantial differences in lipophilicity, hydrogen-bonding capacity, and electronic character that are critical for target engagement and ADME optimization. The 4-CF₃ substituent on the N1-phenyl ring confers an XLogP3 of 2.5, significantly higher than the 4-F analog (1.7) and the unsubstituted parent scaffold (−0.1) [1]. This ~2.6 log unit range within the series means that solubility, membrane permeability, and plasma protein binding will differ markedly among analogs, making generic substitution in a biological assay or synthetic sequence unreliable without re-optimization [1]. Furthermore, the para-substitution pattern positions the electron-withdrawing CF₃ group at a distinct geometrical orientation relative to the meta-substituted regioisomer (CAS 1203661-53-3), potentially altering key binding interactions despite an identical molecular formula and XLogP3 value [2].

Quantitative Comparative Evidence: 1-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 of 2.5 Versus Halo-Phenyl and Parent Scaffold Analogs

The target compound exhibits a computed XLogP3 value of 2.5, placing it in an optimal lipophilicity range for CNS drug-like space (typically XLogP 1–4) [1]. This is 0.8 log units higher than the 4-fluorophenyl analog (XLogP3 = 1.7) [2] and 2.6 log units higher than the unsubstituted parent scaffold 4,5,6,7-tetrahydro-1H-indazol-4-amine (XLogP3 = −0.1) [3]. The meta-CF₃ regioisomer (CAS 1203661-53-3) shares an identical XLogP3 of 2.5 but differs in molecular complexity (347 vs. 339), indicating distinct conformational profiles [4].

Lipophilicity ADME Permeability Scaffold Optimization

Hydrogen-Bond Acceptor Capacity: Five Acceptors Versus Three in Monohalo Analogs

The target compound possesses five hydrogen-bond acceptor sites (three fluorine atoms from CF₃ plus two nitrogen atoms in the indazole ring), compared to only three H-bond acceptors for the 4-fluorophenyl analog (one fluorine plus two indazole nitrogens) and two for the unsubstituted parent scaffold [1][2]. This enhanced acceptor count arises directly from the trifluoromethyl group and provides additional interaction capacity with hydrogen-bond donor residues in protein binding pockets, a feature absent in monohalo or unsubstituted analogs [1].

Hydrogen Bonding Target Engagement Molecular Recognition SAR

Topological Polar Surface Area (TPSA) Consistency: Maintaining Permeability While Modulating Lipophilicity

Despite the large lipophilicity difference (XLogP3 2.5 vs. −0.1), the target compound maintains a TPSA of 43.8 Ų, which is ~11 Ų lower than the unsubstituted parent scaffold (TPSA = 54.7 Ų) and identical to both the 4-fluorophenyl analog and the meta-CF₃ regioisomer [1][2]. This TPSA value falls within the favorable range for blood-brain barrier penetration (typically < 60–70 Ų for CNS targets) while the elevated XLogP3 provides enhanced membrane partitioning—a combination that is difficult to achieve simultaneously and distinguishes the 4-CF₃ compound from both more polar and less lipophilic alternatives [1].

Membrane Permeability CNS Drug Design Physicochemical Optimization

Regioisomeric Differentiation: Para-CF₃ Versus Meta-CF₃ Substitution Position on the N1-Phenyl Ring

Although the para-CF₃ (CAS 1203661-52-2) and meta-CF₃ (CAS 1203661-53-3) regioisomers share identical molecular formula (C₁₄H₁₄F₃N₃), molecular weight (281.28), XLogP3 (2.5), and TPSA (43.8 Ų), they differ in molecular complexity (339 vs. 347) and, critically, in the spatial orientation of the electron-withdrawing trifluoromethyl group relative to the indazole core [1][2]. The para-substitution extends the CF₃ group along the molecular long axis, whereas meta-substitution projects it at a ~60° angle, creating distinct molecular electrostatic potential surfaces and shape complementarity profiles that can drive differential target recognition [1][2].

Regioisomerism Shape Complementarity Binding Pose Selectivity

Scaffold Validation: Tetrahydroindazole Core as a Privileged Chemotype Across Multiple Target Classes

The tetrahydroindazole scaffold—of which the target compound is a direct 1-aryl-4-amino derivative—has been validated across four distinct therapeutic target classes: (i) interleukin-2 inducible T-cell kinase (ITK) with optimized inhibitors achieving Kᵢ values of 0.7 nM (GNE-9822) [1]; (ii) sigma-1 receptor with tetrahydroindazole ligands showing Kᵢ values as low as 15 nM [2]; (iii) human DHODH with optimized tetrahydroindazoles exhibiting IC₅₀ values as low as 15 nM [3]; and (iv) Mycobacterium tuberculosis with MIC values of 1.7–1.9 μM for lead compounds [4]. A structurally related analog, (4,5,6,7-tetrahydro-1H-indazol-3-yl)-(4-trifluoromethyl-phenyl)-amine, demonstrated measurable DHODH inhibition with an IC₅₀ of 6,200 nM [5]. These data establish the scaffold's broad ligand efficiency, though direct target activity for the N1-(4-CF₃-phenyl)-4-amino substitution pattern remains to be reported in primary literature.

Kinase Inhibition Sigma Receptor DHODH Antituberculosis

Procurement-Ready Purity and Storage Specifications Versus Analogs

The target compound is commercially available at ≥97% purity (multiple vendors including ChemScene, Leyan, and MolCore) with specified storage at 2–8°C sealed in dry conditions . The 4-chlorophenyl analog (CAS 1369093-49-1) is offered at 95% minimum purity, while the 4-fluorophenyl analog is listed at 97% with limited vendor availability [1]. The meta-CF₃ regioisomer (CAS 1203661-53-3) shows less favorable pricing: $589–$693 per gram versus $252 per 0.25 g for the target para-CF₃ compound, reflecting differing synthetic accessibility and market availability [2][3].

Purity Specification Storage Stability Supply Chain Procurement

Optimal Application Scenarios for 1-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine Based on Comparative Evidence


Kinase Inhibitor Lead Generation Requiring Balanced Lipophilicity for Intracellular Target Access

The compound's XLogP3 of 2.5 and TPSA of 43.8 Ų place it within the optimal property space for ATP-competitive kinase inhibitor design, where moderate lipophilicity supports cell membrane penetration without incurring excessive promiscuity or solubility penalties [1]. The validated precedent of tetrahydroindazole-based ITK inhibitors (Kᵢ = 0.7 nM for GNE-9822) demonstrates that this scaffold can achieve picomolar potency, and the 4-CF₃-phenyl substitution offers a distinct vector for accessing the kinase selectivity pocket that is unexplored in published ITK programs [2]. Researchers should prioritize this compound over the 4-F analog (XLogP3 = 1.7) when designing cell-permeable kinase probes where higher lipophilicity is needed to engage hydrophobic back-pocket residues.

Sigma Receptor Pharmacological Tool Development Leveraging Scaffold-Derived Selectivity

The tetrahydroindazole scaffold has demonstrated high-affinity binding to both sigma-1 (Kᵢ = 15 nM) and sigma-2 receptors with favorable selectivity profiles [3][4]. The 4-CF₃-phenyl substitution pattern provides a structurally differentiated entry point into this target class, as published sigma receptor tetrahydroindazole ligands feature different N1-substitution patterns. The five H-bond acceptor sites of the CF₃ group (versus three for mono-halo analogs) may enable additional polar contacts within the sigma receptor binding pocket, offering an underexplored SAR vector for achieving sigma-1/sigma-2 selectivity.

DHODH Inhibitor Optimization Exploiting Enhanced H-Bond Acceptor Capacity

With tetrahydroindazole-based DHODH inhibitors achieving IC₅₀ values as low as 15 nM in optimized series, the target compound represents a structurally distinct starting point within this chemotype [5]. The structurally related 3-amino regioisomer (CHEMBL118168) showed measurable DHODH inhibition (IC₅₀ = 6,200 nM), confirming that the 4-CF₃-phenyl-tetrahydroindazole framework can engage this target [6]. The 4-amino substitution pattern of the target compound is unexplored in published DHODH SAR, offering potential for novel intellectual property. Its five H-bond acceptors provide more interaction capacity than the monohalo analogs currently described in DHODH literature.

Structure-Activity Relationship (SAR) Matrix Expansion for CNS-Penetrant Probe Design

The combination of moderate TPSA (43.8 Ų, below the 60–70 Ų CNS threshold) and elevated XLogP3 (2.5) makes this compound a strong candidate for CNS-focused SAR libraries [1]. Compared to the parent scaffold (TPSA = 54.7 Ų, XLogP3 = −0.1), the target compound trades 10.9 Ų of polar surface area for 2.6 log units of lipophilicity—a profile that generally correlates with improved brain exposure in rodent models [7]. The para-CF₃ regioisomer is specifically recommended over the meta-CF₃ variant for CNS applications due to its lower molecular complexity (339 vs. 347) and potentially more linear molecular shape, which may favor passive diffusion across the blood-brain barrier.

Quote Request

Request a Quote for 1-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.